Methanesulfinyl chloride is a highly reactive, moisture-sensitive electrophile utilized primarily as a precise sulfinylating agent in advanced organic synthesis. Unlike standard chlorinating or sulfonylating reagents, it transfers a compact methanesulfinyl group (-S(O)CH3) to nucleophiles such as alcohols, amines, and carbon centers. This specific reactivity profile makes it an essential precursor for the synthesis of chiral methyl sulfoxides, methanesulfinamides, and specialized sulfinate esters. Procurement of this exact compound is typically driven by the need to access the +4 sulfur oxidation state with minimal steric bulk, enabling downstream transformations that are impossible with fully oxidized sulfonyl analogs[1].
Substituting methanesulfinyl chloride with the ubiquitous methanesulfonyl chloride (MsCl) fundamentally alters the reaction trajectory; MsCl yields sulfonates (oxidation state +6) which act strictly as leaving groups, whereas methanesulfinyl chloride yields sulfinates (oxidation state +4) that can undergo unique redox chemistry, such as the Pummerer rearrangement. Furthermore, attempting to substitute it with other sulfinylating agents like p-toluenesulfinyl chloride introduces a bulky aromatic ring. This added steric mass can severely hinder reactions with complex, sterically congested nucleophiles and alters the solubility and crystallinity of the resulting downstream pharmaceutical intermediates .
A critical procurement differentiator for methanesulfinyl chloride is its thermal instability compared to fully oxidized analogs. While methanesulfonyl chloride is shelf-stable at room temperature, methanesulfinyl chloride disproportionates into methanesulfonyl and methanesulfenyl chlorides at 25 °C. This necessitates strict sub-zero storage and cold-chain logistics to maintain reagent integrity [1].
| Evidence Dimension | Room temperature stability and storage requirement |
| Target Compound Data | Disproportionates at 25 °C (requires strict sub-zero storage) |
| Comparator Or Baseline | Methanesulfonyl chloride: Shelf-stable at 25 °C |
| Quantified Difference | Complete divergence in shelf-life and handling temperature requirements |
| Conditions | Neat liquid storage at 25 °C |
Buyers must ensure cold-chain logistics and immediate low-temperature storage upon receipt to prevent reagent degradation and batch failure.
When synthesizing sulfinate esters from sterically hindered alcohols, bulky reagents like p-toluenesulfinyl chloride can force sulfurane intermediates into pseudorotation, lowering yields or stereoselectivity. Methanesulfinyl chloride provides a highly compact -S(O)CH3 group, minimizing steric clash and improving conversion rates for complex secondary and tertiary substrates [1].
| Evidence Dimension | Steric bulk of the sulfinylating group |
| Target Compound Data | Compact methyl group (-CH3) |
| Comparator Or Baseline | p-Toluenesulfinyl chloride: Bulky aromatic p-tolyl group |
| Quantified Difference | Elimination of aromatic steric bulk, preventing forced pseudorotation in sulfurane intermediates |
| Conditions | Sulfinylation of sterically hindered chiral alcohols |
Procuring the methyl-substituted chloride is essential when functionalizing complex, sterically congested API intermediates where bulky aryl reagents fail.
Traditional methods for synthesizing 18O-labeled sulfinyl chlorides max out at a theoretical 50% isotopic incorporation. By utilizing methanesulfinyl chloride synthesized via the oxidative chlorination of dimethyl disulfide in the presence of 18O-hexamethyldisiloxane, researchers can achieve up to 92.5% 18O incorporation into the sulfinyl moiety, making it the premier reagent for oxygen-labeled sulfur compounds [1].
| Evidence Dimension | 18O Isotope Incorporation Limit |
| Target Compound Data | Methanesulfinyl chloride (via siloxane method): 92.5% incorporation |
| Comparator Or Baseline | Traditional sulfinyl chloride synthesis: Maximum 50% theoretical incorporation |
| Quantified Difference | 42.5% absolute increase in isotopic labeling efficiency |
| Conditions | Oxidative chlorination with 18O-hexamethyldisiloxane at -10 to 25 °C |
For pharmaceutical tracking and mechanistic studies, this compound enables near-quantitative oxygen-18 labeling, drastically reducing the cost of wasted isotopes.
Leveraging its exceptionally high isotopic incorporation efficiency (up to 92.5%), methanesulfinyl chloride is the optimal precursor for generating 18O-labeled sulfoxides and sulfinamides used as internal standards in mass spectrometry and ADME studies [1].
Due to its compact steric profile, this compound is highly effective for forming diastereomeric methanesulfinates with bulky chiral alcohols (such as menthol or diacetone-D-glucose). These intermediates are critical for the asymmetric synthesis of optically pure sulfoxides [2].
Because it installs a sulfur atom in the +4 oxidation state, the resulting methyl sulfoxides can be subjected to Pummerer rearrangements, allowing for complex C-C or C-heteroatom bond formations that are inaccessible when using standard sulfonylating agents [2].
Flammable;Corrosive